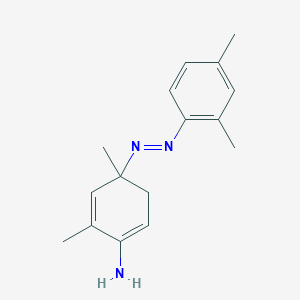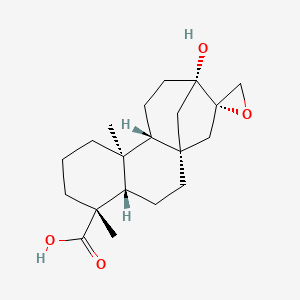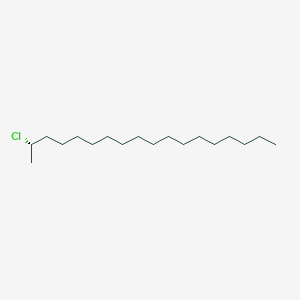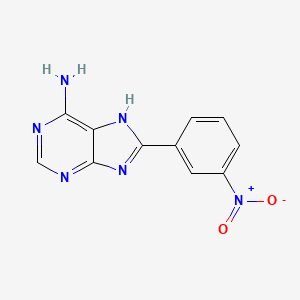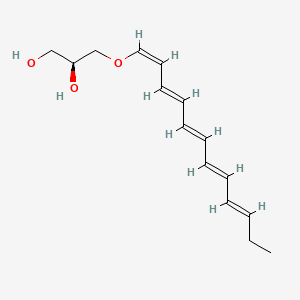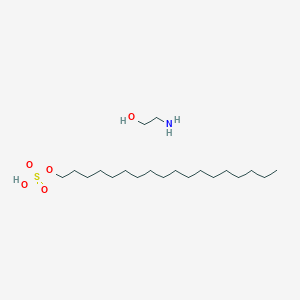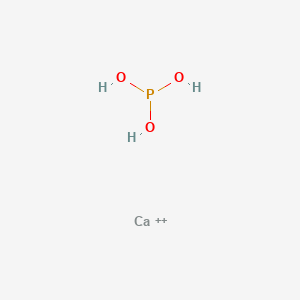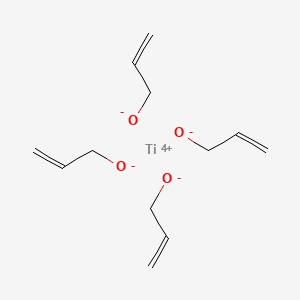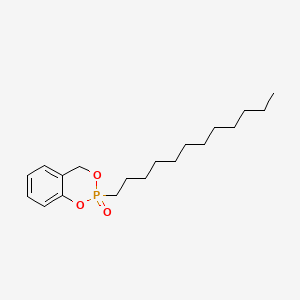
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is an organophosphorus compound characterized by a benzodioxaphosphorin ring structure with a dodecyl substituent at the 2-position and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide typically involves the reaction of a suitable dodecyl precursor with a benzodioxaphosphorin reagent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction may be catalyzed by bases or acids depending on the specific synthetic route .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of alkyl or aryl substituted benzodioxaphosphorin compounds .
Applications De Recherche Scientifique
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation and phosphitylation reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by phosphorylating or dephosphorylating key proteins, thereby affecting cellular functions. The specific molecular targets and pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Known for its use in phosphorylation reactions.
2-Phenoxy-4H-1,3,2-benzodioxaphosphorin 2-oxide: Used as an insecticide and has a similar benzodioxaphosphorin structure.
Uniqueness
4H-1,3,2-Benzodioxaphosphorin, 2-dodecyl-, 2-oxide is unique due to its dodecyl substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it particularly useful in applications requiring specific hydrophobic interactions .
Propriétés
Numéro CAS |
142840-36-6 |
|---|---|
Formule moléculaire |
C19H31O3P |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-dodecyl-4H-1,3,2λ5-benzodioxaphosphinine 2-oxide |
InChI |
InChI=1S/C19H31O3P/c1-2-3-4-5-6-7-8-9-10-13-16-23(20)21-17-18-14-11-12-15-19(18)22-23/h11-12,14-15H,2-10,13,16-17H2,1H3 |
Clé InChI |
FJHDTMVRMCVEEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCP1(=O)OCC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


